DEHP (Standard)

Description

Properties

IUPAC Name |

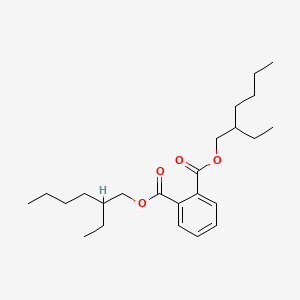

bis(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020607 | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup) | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid | |

CAS No. |

117-81-7, 82208-43-3, 15495-94-0, 8033-53-2 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon-14-labeled 1,2-bis(2-ethylhexyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82208-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, bis-(1-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015495940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C -DEHP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082208433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42K0PH13C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic acid, bis(2-ethylhexyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Standard Physical and Chemical Properties of DEHP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a prominent member of the phthalate ester class of compounds, widely utilized as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Its prevalence in a vast array of consumer and medical products has led to extensive research into its physical, chemical, and toxicological properties. This guide provides a comprehensive overview of the core physicochemical characteristics of DEHP, detailed experimental protocols for their determination, and insights into its biological interactions, tailored for a scientific audience.

Chemical Identification and Structure

DEHP is the diester of phthalic acid and 2-ethylhexanol. Its structure contains two stereocenters, leading to three possible stereoisomers: (R,R), (S,S), and the meso (R,S) form. Commercial DEHP is typically a racemic mixture.

| Identifier | Value | Reference |

| IUPAC Name | bis(2-ethylhexyl) benzene-1,2-dicarboxylate | [1][2] |

| Synonyms | Di-sec-octyl phthalate, Dioctyl phthalate (DOP) | [1][3] |

| CAS Number | 117-81-7 | [1] |

| Molecular Formula | C24H38O4 | |

| Molecular Weight | 390.56 g/mol | |

| Chemical Structure | C6H4(CO2C8H17)2 |

Physical Properties

DEHP is a colorless, viscous liquid with a faint odor. Its physical properties are critical for understanding its environmental fate and behavior, as well as its applications in various materials.

| Property | Value | Conditions | Reference |

| Melting Point | -50 °C (-58 °F; 223 K) | ||

| -55 °C | |||

| -47 °C | |||

| Boiling Point | 385 °C (725 °F; 658 K) | at 760 mmHg | |

| 384 °C | |||

| 231 °C | at 5 mmHg | ||

| Vapor Pressure | < 0.01 mmHg | at 20 °C | |

| 3.4 x 10-5 Pa | at 20 °C | ||

| 1.42 × 10–7 mm Hg | at 25 °C | ||

| Water Solubility | 0.003 mg/L | at 20-25 °C (non-colloidal) | |

| 0.27 mg/L | at 25 °C | ||

| < 0.1 mg/mL | at 72 °F | ||

| Octanol-Water Partition Coefficient (log Kow) | 7.5 | ||

| 7.6 | |||

| 7.4 | (Computed) | ||

| Density | 0.986 g/cm³ | at 20 °C | |

| 0.9861 g/cm³ | at 20/20 °C | ||

| Refractive Index (nD) | 1.4870 | at 20 °C | |

| 1.4853 | at 20 °C | ||

| 1.486 | at 20 °C | ||

| Viscosity | 81 mPa·s | at 20 °C | |

| 58 mPa·s | at 25 °C | ||

| 31 cSt | at 37.8 °C | ||

| Flash Point | 206 °C (403 °F) | (closed cup) | |

| 215 °C | (open cup) |

Experimental Protocols for Property Determination

The accurate determination of DEHP's physical and chemical properties relies on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Melting and Boiling Point

-

OECD Guideline 102 (Melting Point/Melting Range): This guideline outlines several methods for determining the melting point, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC). For a substance like DEHP, which is a liquid at room temperature, the freezing point determination would be more relevant. This involves cooling the liquid sample while stirring and recording the temperature at which solidification occurs.

-

OECD Guideline 103 (Boiling Point): This guideline describes methods such as ebulliometry, the dynamic method (Siwoloboff method), and DSC to determine the boiling point at atmospheric pressure. The dynamic method involves measuring the temperature at which the vapor pressure of the substance equals the ambient pressure.

Vapor Pressure

-

OECD Guideline 104 (Vapour Pressure): This guideline provides various methods applicable to different vapor pressure ranges. For a low-volatility substance like DEHP, the gas saturation method or a static method would be appropriate. In the gas saturation method, a stream of inert gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined.

Water Solubility

-

OECD Guideline 105 (Water Solubility): This guideline details the flask method and the column elution method. Given DEHP's very low water solubility, the column elution method is generally preferred. In this method, water is passed through a column packed with an inert support material coated with the test substance, and the concentration of the substance in the eluted water is measured until saturation is reached.

Octanol-Water Partition Coefficient (Kow)

-

OECD Guideline 107 (Partition Coefficient (n-octanol/water): Shake Flask Method): This is the traditional method where the substance is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration in each phase is determined.

-

OECD Guideline 117 (Partition Coefficient (n-octanol/water), HPLC Method): This method estimates the log Kow based on the retention time of the substance on a reverse-phase HPLC column, calibrated with reference compounds of known log Kow values.

-

OECD Guideline 123 (Partition Coefficient (1-Octanol/Water): Slow-Stirring Method): This method is suitable for highly hydrophobic substances like DEHP and is designed to avoid the formation of micro-emulsions that can interfere with accurate measurements.

Density

-

OECD Guideline 109 (Density of Liquids and Solids): This guideline describes methods such as the oscillating densitometer, the pycnometer method, and the hydrostatic balance. For a liquid like DEHP, the oscillating densitometer offers a precise and rapid measurement.

Refractive Index

-

ASTM D1218 (Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids): This standard method details the use of a refractometer to measure the refractive index of transparent liquids. The method involves placing a drop of the liquid on the prism of the refractometer and reading the refractive index from the scale.

Viscosity

-

ASTM D445 (Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids): This method describes the use of a calibrated glass capillary viscometer to measure the time it takes for a fixed volume of liquid to flow under gravity.

-

ASTM D7483 (Standard Test Method for Determination of Dynamic Viscosity and Derived Kinematic Viscosity of Liquids by Oscillating Piston Viscometer): This method utilizes an oscillating piston to measure the dynamic viscosity of the liquid.

Signaling Pathway Disruption

DEHP is a well-documented endocrine-disrupting chemical (EDC) that can interfere with normal hormone signaling pathways. Its primary mode of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.

Caption: DEHP metabolism and activation of the PPAR signaling pathway.

One of the key pathways affected by DEHP is the PPARγ/PTEN/AKT signaling pathway . Activation of PPARγ by DEHP's primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can upregulate the expression of the tumor suppressor gene PTEN. This, in turn, inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, potentially leading to apoptosis.

Furthermore, DEHP exposure has been linked to disruptions in glucose metabolism through the JAK2/STAT3/SOCS3 pathway , which is involved in insulin (B600854) and leptin signaling.

Experimental Workflow for DEHP Analysis

The quantification of DEHP in various matrices, such as biological fluids, environmental samples, and consumer products, is crucial for assessing exposure and risk. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for this purpose.

Caption: A typical experimental workflow for the analysis of DEHP using GC-MS.

A typical GC-MS workflow for DEHP analysis in a biological matrix like human serum involves the following steps:

-

Sample Preparation: A known volume of serum is spiked with an internal standard (e.g., a deuterated analog of DEHP) to correct for extraction inefficiencies and matrix effects.

-

Extraction: The DEHP is extracted from the serum matrix using a suitable organic solvent, often through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Cleanup and Concentration: The extract may be subjected to a cleanup step to remove interfering substances. The solvent is then evaporated and the residue is reconstituted in a small volume of a suitable solvent for GC-MS analysis.

-

GC-MS Analysis: The prepared sample is injected into the gas chromatograph, where DEHP is separated from other components on a capillary column. The eluting compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity.

-

Quantification: The concentration of DEHP in the original sample is determined by comparing the peak area of DEHP to that of the internal standard and referencing a calibration curve prepared with known concentrations of DEHP.

Conclusion

This technical guide has provided a detailed overview of the standard physical and chemical properties of DEHP, the established experimental protocols for their measurement, and insights into its mechanisms of biological disruption and analytical determination. The compiled data and methodologies serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this ubiquitous and toxicologically significant compound. The provided diagrams offer a visual representation of key processes, facilitating a deeper comprehension of DEHP's behavior and analysis.

References

Synthesis and Purification of Di(2-ethylhexyl) Phthalate (DEHP) for Analytical Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer, for the preparation of a high-purity analytical standard. The methodologies detailed herein are compiled from established chemical literature and are intended to provide a robust framework for laboratory-scale production of DEHP with the purity required for analytical applications.

Synthesis of Di(2-ethylhexyl) Phthalate (DEHP)

The commercial production of DEHP is typically achieved through the acid-catalyzed esterification of phthalic anhydride (B1165640) with 2-ethylhexanol.[1] This reaction proceeds in a two-step manner, initially forming the monoester, mono-2-ethylhexyl phthalate (MEHP), which is then further esterified to the diester, DEHP.[2][3]

Reaction Pathway

The synthesis involves the reaction of one mole of phthalic anhydride with two moles of 2-ethylhexanol in the presence of an acid catalyst.[1] Common catalysts include sulfuric acid, p-toluenesulfonic acid (p-TSA), and methane (B114726) sulphonic acid (MSA).[2] The reaction with p-TSA as a catalyst is illustrated below.

Figure 1: Synthesis pathway of DEHP via esterification.

Experimental Protocol: Synthesis of DEHP

This protocol describes a typical laboratory-scale synthesis of DEHP.

Materials:

-

Phthalic Anhydride (1.0 mol)

-

2-Ethylhexanol (2.2 mol, slight excess)

-

p-Toluenesulfonic acid (p-TSA) (0.02 mol, catalyst)

-

Toluene (B28343) (as a solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

Procedure:

-

To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add phthalic anhydride, 2-ethylhexanol, p-TSA, and toluene.

-

Heat the reaction mixture to reflux (approximately 140-150°C) with continuous stirring. Water formed during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to obtain crude DEHP.

| Parameter | Value |

| Molar Ratio (Phthalic Anhydride:2-Ethylhexanol) | 1:2.2 |

| Catalyst Loading (p-TSA) | 2 mol% (relative to phthalic anhydride) |

| Reaction Temperature | 140-150°C |

| Expected Yield (Crude) | >90% |

Purification of DEHP

To obtain DEHP of analytical standard purity, the crude product must be purified to remove unreacted starting materials, catalyst residues, and by-products. A combination of purification techniques is often employed.

Purification Workflow

A typical purification workflow involves an initial wash followed by either vacuum distillation or column chromatography.

Figure 2: General workflow for the purification of DEHP.

Experimental Protocol: Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying DEHP, as it lowers the boiling point of the compound, preventing thermal decomposition.

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

-

Place the crude DEHP into the distillation flask.

-

Gradually apply vacuum to the system.

-

Once a stable vacuum is achieved, begin heating the distillation flask.

-

Collect the DEHP fraction at the appropriate temperature and pressure. The boiling point of DEHP is significantly reduced under vacuum.

-

Monitor the purity of the collected fractions using a suitable analytical technique (e.g., GC-MS or HPLC).

| Parameter | Approximate Value |

| Pressure | 1-5 mmHg |

| Boiling Point at Reduced Pressure | ~230°C at 5 mmHg |

| Purity Achievable | >99% |

Experimental Protocol: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying DEHP, particularly for removing polar impurities.

Materials:

-

Silica (B1680970) gel (for column packing)

-

Hexane (B92381) (or other non-polar solvent)

-

Ethyl acetate (B1210297) (or other more polar solvent)

Equipment:

-

Chromatography column

-

Fraction collector (optional)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude DEHP in a minimal amount of the initial mobile phase (e.g., hexane).

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0-10% ethyl acetate in hexane).

-

Collect fractions and analyze them for the presence of DEHP using TLC, GC-MS, or HPLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

| Parameter | Typical Value/Range |

| Stationary Phase | Silica Gel (60-200 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 0-10% Ethyl Acetate) |

| Purity Achievable | >99.5% |

Analytical Characterization and Purity Assessment

The purity of the synthesized and purified DEHP standard must be rigorously assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying DEHP and potential impurities.

| GC-MS Parameter | Typical Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 280°C |

| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

| Key Ions for DEHP (m/z) | 149 (base peak), 167, 279 |

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the quantification of DEHP.

| HPLC Parameter | Typical Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 85:15 v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 224 nm or 272 nm |

| Injection Volume | 20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized DEHP.

| NMR Parameter | ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |

| Chemical Shifts (δ, ppm) | ||

| Aromatic Protons | 7.72-7.69 (m, 2H), 7.53-7.50 (m, 2H) | 132.1, 130.5 |

| -OCH₂- | 4.24-4.21 (m, 4H) | 67.3 |

| -CH(CH₂CH₃)- | ~1.7 (m, 2H) | 38.8 |

| Methylene Protons (-CH₂-) | 1.45-1.32 (m, 16H) | 30.4, 29.0, 23.8 |

| Methyl Protons (-CH₃) | 0.92 (t, 12H) | 14.1, 11.0 |

| Carbonyl Carbon (-C=O) | - | 167.3 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

By following these detailed synthesis, purification, and analytical protocols, researchers can confidently prepare a high-purity DEHP standard suitable for a wide range of analytical applications, including its use as a reference material in environmental and toxicological studies.

References

A Technical Guide to Di(2-ethylhexyl) Phthalate (DEHP) Certificate of Analysis Parameters

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the typical analytical parameters, test methodologies, and acceptance criteria presented on a Certificate of Analysis (CofA) for Di(2-ethylhexyl) phthalate (B1215562) (DEHP). DEHP is a high-production-volume chemical widely used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its use extends to medical devices, food packaging, and various consumer products.[1][2] Given its regulatory scrutiny as a potential endocrine disruptor, the quality and purity of DEHP reference standards and raw materials are critical for accurate analytical testing, toxicological studies, and product safety assessment.

A Certificate of Analysis for DEHP is a formal document that confirms the material's quality and purity, ensuring it meets predefined specifications. The following sections detail the key components of a DEHP CofA.

Summary of DEHP Analytical Parameters

The quality of a DEHP standard is defined by a series of physicochemical and purity tests. The results are compared against established specifications, often derived from pharmacopeial standards or internal quality control metrics.

| Parameter Category | Test Parameter | Typical Analytical Method | Purpose |

| Identification | Identity vs. Reference Standard | Infrared Spectroscopy (FTIR) | Confirms the molecular structure is identical to a known reference standard. |

| Identity and Retention Time | Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms identity based on chromatographic retention time and mass spectral fragmentation pattern. | |

| Assay/Purity | Purity (Ester Content) | Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) | Quantifies the amount of DEHP present, typically expressed as a weight percentage. |

| Assay | Titrimetry | Determines the percentage of the ester through chemical saponification. | |

| Physicochemical Properties | Appearance | Visual Inspection | Confirms the physical state and color of the material. |

| Specific Gravity | Pycnometry or Densitometry | Measures the density of the substance relative to water. | |

| Refractive Index | Refractometry | Measures how light propagates through the substance, a key physical constant. | |

| Impurities | Water Content | Karl Fischer Titration | Quantifies the amount of water present in the material. |

| Acidity | Titration | Measures the amount of acidic impurities. | |

| Residue on Ignition | Gravimetry | Measures the amount of non-volatile inorganic impurities after combustion. |

Quantitative Specifications

The following tables summarize typical acceptance criteria for DEHP. These specifications ensure the material is suitable for its intended analytical or manufacturing use.

Table 1: Identification and Physicochemical Properties

| Parameter | Specification | Reference |

| Identification by FTIR | The infrared absorption spectrum of the sample corresponds to that of the DEHP reference standard. | [3] |

| Appearance | Colorless, viscous oily liquid. | [1][4] |

| Specific Gravity (@ 20°C) | 0.986 | |

| Refractive Index (@ 20°C) | ~1.485 - 1.488 | General Chemical Data |

Table 2: Purity and Impurity Limits

| Parameter | Specification | Reference |

| Purity (Ester Content) | ≥ 99.0% | |

| Water Content | ≤ 0.1% | |

| Acidity (as phthalic acid) | ≤ 0.01% | |

| Residue on Ignition | ≤ 0.02% |

Experimental Protocols

Detailed and validated analytical methods are required to assess the quality of DEHP. The following sections describe the protocols for the most critical tests.

Purity, Assay, and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for both identifying and quantifying DEHP and its related impurities. It offers high sensitivity and specificity.

Methodology:

-

Standard and Sample Preparation:

-

Stock Standard: Accurately weigh a suitable amount of DEHP reference standard and dissolve in a volumetric flask using a high-purity solvent such as hexane (B92381) or cyclohexane (B81311) to create a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock standard to cover the expected concentration range of the sample.

-

Internal Standard (Optional but Recommended): Prepare a stock solution of an internal standard (e.g., phenanthrene-d10) in the same solvent. Add a fixed amount of the internal standard solution to each calibration standard and sample solution.

-

Sample Solution: Accurately weigh the DEHP sample to be tested and prepare a solution in the same manner as the stock standard.

-

-

Instrumentation (Typical GC-MS Conditions):

-

GC System: Gas chromatograph equipped with a split/splitless injector and a capillary column.

-

Column: A non-polar or mid-polar column, such as a 5%-phenyl/95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 - 280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C and hold.

-

MS System: Mass spectrometer operating in Electron Ionization (EI) mode.

-

Acquisition Mode: Full Scan mode for identification (to obtain the mass spectrum) and Selective Ion Monitoring (SIM) mode for quantification (for higher sensitivity). The quantification ion for DEHP is typically m/z 149.

-

-

Data Analysis:

-

Identification: The identity of the DEHP peak in the sample chromatogram is confirmed by comparing its retention time and its mass spectrum with that of the DEHP reference standard.

-

Quantification: A calibration curve is generated by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. The concentration of DEHP in the sample is calculated from this curve. The purity is reported as a percentage by weight.

-

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and reliable method for confirming the identity of a substance by analyzing its absorption of infrared light, which corresponds to the vibrational frequencies of its chemical bonds.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: As DEHP is a liquid, the spectrum can be obtained directly. A small drop of the undried sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample spectrum is collected over the standard mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

-

The final absorbance spectrum is generated by ratioing the sample scan against the background scan.

-

-

Data Analysis: The resulting IR spectrum of the sample is visually and algorithmically compared to the spectrum of a known DEHP reference standard. The positions and relative intensities of the absorption bands (e.g., C=O stretch around 1720 cm⁻¹, C-O stretch around 1270 and 1120 cm⁻¹, and aromatic C-H bands) must match for the identity to be confirmed.

Water Content by Karl Fischer Titration

This is the gold standard method for the specific determination of water content in a sample.

Methodology:

-

Principle: The Karl Fischer reaction is a stoichiometric reaction between iodine, sulfur dioxide, a base, and water. The titration endpoint is reached when all water in the sample has been consumed, which is detected potentiometrically.

-

Instrumentation: An automated volumetric or coulometric Karl Fischer titrator. Volumetric titration is suitable for water content in the range of 0.1%.

-

Reagents: Anhydrous methanol (B129727) (or other suitable solvent) and a standardized Karl Fischer titrant.

-

Procedure:

-

The titration vessel is pre-titrated to a dry, stable endpoint to eliminate any ambient moisture.

-

A precise amount of the DEHP sample is accurately weighed and injected directly into the conditioned titration vessel.

-

The sample is titrated with the Karl Fischer reagent until the potentiometric endpoint is detected.

-

The volume of titrant consumed is used to calculate the mass of water in the sample based on the predetermined titer of the reagent. The result is expressed as a weight percentage.

-

Mandatory Visualizations

Diagrams help clarify complex workflows and logical structures, providing an at-a-glance understanding for technical professionals.

Caption: A typical experimental workflow for the quality control analysis of a DEHP sample.

References

- 1. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

Core Chemical Identifiers and Properties of DEHP Standard

An in-depth analysis of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely utilized plasticizer, necessitates a foundational understanding of its fundamental chemical properties. This technical guide provides researchers, scientists, and drug development professionals with the core identification and characterization data for the DEHP standard.

DEHP, scientifically known as bis(2-ethylhexyl) phthalate, is a colorless, viscous liquid with low water solubility but is soluble in most organic solvents[1][2]. It is a diester of phthalic acid and 2-ethylhexanol[2]. The precise identification of this compound in experimental and analytical settings is crucial, and this is primarily achieved through its Chemical Abstracts Service (CAS) number.

The internationally recognized CAS registry number for DEHP is 117-81-7[3][4]. This unique identifier ensures unambiguous referencing in scientific literature, databases, and regulatory documents.

The molecular properties of DEHP are summarized in the table below, providing a clear reference for quantitative analysis and experimental design.

| Property | Value | References |

| CAS Number | 117-81-7 | |

| Molecular Formula | C24H38O4 | |

| Molecular Weight | 390.56 g/mol |

References

Navigating the Solubility Landscape of DEHP in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding DEHP Solubility: A Qualitative and Quantitative Overview

DEHP is consistently reported to be soluble in most common organic solvents.[2][3] It is described as being miscible with mineral oil and hexane.[2][4] Furthermore, literature indicates its solubility in solvents such as ethanol, ether, and acetone. Phthalates, as a class of compounds, are noted for their high solubility in organic solvents.

While precise numerical values for DEHP's solubility in a wide range of organic solvents are not compiled in a single comprehensive source, the following table summarizes the available qualitative and semi-quantitative information. The provided experimental protocol can be utilized to determine the specific solubility of DEHP in any organic solvent of interest.

| Solvent Class | Solvent | Solubility | Notes |

| Alkanes | Hexane | Miscible | |

| Mineral Oil | Miscible | ||

| Alcohols | Ethanol | Soluble | Phthalate (B1215562) esters are generally highly soluble in ethanol. |

| Methanol | Soluble | Standard solutions of DEHP are commonly prepared in methanol. | |

| Ethers | Diethyl Ether | Soluble | General literature suggests solubility. |

| Ketones | Acetone | Soluble | General literature suggests solubility. |

| Esters | Ethyl Acetate | Soluble | General literature suggests solubility. |

| Aromatic Hydrocarbons | Toluene | Soluble | General literature suggests solubility. |

| Chlorinated Solvents | Carbon Tetrachloride | Slightly Soluble |

Experimental Protocol for Determining DEHP Solubility in Organic Solvents

This section outlines a detailed methodology for the quantitative determination of DEHP solubility in a specific organic solvent. The protocol is adapted from established principles of solubility testing and incorporates modern analytical techniques for accurate quantification.

Principle

The method is based on the principle of saturating a chosen organic solvent with an excess of DEHP at a constant temperature. After reaching equilibrium, the undissolved DEHP is removed, and the concentration of DEHP in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

DEHP: High purity standard (>99%)

-

Organic Solvent: HPLC or analytical grade of the chosen solvent (e.g., ethanol, methanol, hexane, toluene, diethyl ether, ethyl acetate, acetone)

-

Filtration: 0.45 µm syringe filters (compatible with the chosen solvent)

-

Glassware: Volumetric flasks, screw-cap vials, pipettes

-

Analytical Instrumentation: Calibrated HPLC with UV or DAD detector or a GC-MS system

Experimental Procedure

a. Preparation of Saturated Solution:

-

Add an excess amount of DEHP to a series of screw-cap vials. The exact amount should be sufficient to ensure that a solid phase of undissolved DEHP remains at equilibrium.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

b. Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved DEHP to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

c. Quantification by HPLC-UV/DAD:

-

Mobile Phase: A typical mobile phase for DEHP analysis is a mixture of acetonitrile (B52724) and water (e.g., 98:2 v/v).

-

Column: A reversed-phase C18 column is commonly used.

-

Detection: Set the UV/DAD detector to a wavelength of 224 nm or 210 nm for optimal DEHP detection.

-

Calibration: Prepare a series of standard solutions of DEHP in the chosen organic solvent at known concentrations. Inject these standards to construct a calibration curve.

-

Analysis: Inject the diluted sample and determine the concentration of DEHP from the calibration curve.

d. Quantification by GC-MS:

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

-

Chromatographic Conditions: Use a suitable capillary column and temperature program to achieve good separation of DEHP from any potential interferences.

-

Mass Spectrometry: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic DEHP ions.

-

Quantification: Use an internal or external standard method for accurate quantification against a calibration curve prepared with DEHP standards.

e. Calculation of Solubility:

Calculate the solubility of DEHP in the organic solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Logical Workflow for DEHP Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of DEHP solubility in an organic solvent.

Caption: Workflow for DEHP solubility determination.

References

The Metabolic Journey of DEHP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals